1-(4-isopropoxybenzoyl)-N-methylindoline-2-carboxamide

Kinase inhibitor SAR Hydrogen bonding Metabolic stability

1-(4-Isopropoxybenzoyl)-N-methylindoline-2-carboxamide (CAS 1101191-31-4, MW 338.4 g/mol, C₂₀H₂₂N₂O₃) is a synthetic indoline-2-carboxamide derivative featuring an N-methylcarboxamide at the indoline 2-position and a 4-isopropoxybenzoyl substituent at the indoline nitrogen. It belongs to a broader class of indole/indoline carboxamides patented by GlaxoSmithKline as inhibitors of IκB kinase β (IKK2/IKKβ), a central regulator of NF-κB-mediated inflammatory signaling.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 1101191-31-4
Cat. No. B2751604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-isopropoxybenzoyl)-N-methylindoline-2-carboxamide
CAS1101191-31-4
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)NC
InChIInChI=1S/C20H22N2O3/c1-13(2)25-16-10-8-14(9-11-16)20(24)22-17-7-5-4-6-15(17)12-18(22)19(23)21-3/h4-11,13,18H,12H2,1-3H3,(H,21,23)
InChIKeyIYRXOKIQWWIWRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Isopropoxybenzoyl)-N-methylindoline-2-carboxamide (CAS 1101191-31-4): Indoline-2-Carboxamide Scaffold for Kinase-Targeted Procurement


1-(4-Isopropoxybenzoyl)-N-methylindoline-2-carboxamide (CAS 1101191-31-4, MW 338.4 g/mol, C₂₀H₂₂N₂O₃) is a synthetic indoline-2-carboxamide derivative featuring an N-methylcarboxamide at the indoline 2-position and a 4-isopropoxybenzoyl substituent at the indoline nitrogen . It belongs to a broader class of indole/indoline carboxamides patented by GlaxoSmithKline as inhibitors of IκB kinase β (IKK2/IKKβ), a central regulator of NF-κB-mediated inflammatory signaling [1]. Underpinning the selection of this specific compound over structurally related alternatives is its differentiated substitution pattern: an N-methyl group that alters hydrogen-bonding capacity relative to des-methyl analogs, and an isopropoxy benzoyl moiety that modulates lipophilicity and steric bulk compared to smaller alkoxy variants. These structural features collectively influence target engagement, metabolic stability, and ADME properties relevant to preclinical kinase inhibitor discovery programs.

Why 1-(4-Isopropoxybenzoyl)-N-methylindoline-2-carboxamide Cannot Be Interchanged with Generic Indoline-2-Carboxamide Analogs


Indoline-2-carboxamide derivatives exhibit divergent target selectivity and pharmacokinetic profiles based on subtle variations in N-substitution and benzoyl ring modification. The N-methyl group on the carboxamide of the target compound reduces the hydrogen bond donor count relative to the des-methyl analog 1-(4-isopropoxybenzoyl)indoline-2-carboxamide (CAS 1103513-87-6), potentially altering target binding kinetics and metabolic susceptibility to amidases . The 4-isopropoxybenzoyl moiety introduces greater steric bulk and lipophilicity compared to 4-methoxy- or 4-ethoxy-substituted analogs, directly impacting logP, CYP450 metabolism, and membrane permeability as demonstrated by SAR studies on related indole carboxamide IKK2 inhibitors [1]. Consequently, even closely related analogs with identical indoline cores cannot be interchanged without altering potency, selectivity, or off-target liability profiles. Direct comparative data, however, remain limited for this specific compound, and the evidence presented below relies predominantly on class-level inference and structural analog comparisons.

1-(4-Isopropoxybenzoyl)-N-methylindoline-2-carboxamide: Quantitative Differentiation Evidence for Scientific Procurement Decisions


N-Methylcarboxamide Substitution Reduces Hydrogen Bond Donor Count by One Relative to Des-Methyl Analog

The N-methyl substitution on the carboxamide nitrogen of 1-(4-isopropoxybenzoyl)-N-methylindoline-2-carboxamide eliminates one hydrogen bond donor (HBD) compared to the des-methyl analog 1-(4-isopropoxybenzoyl)indoline-2-carboxamide (CAS 1103513-87-6) . According to Lipinski's Rule of Five and extended ADME guidelines, a reduction in HBD count from 2 to 1 is associated with improved membrane permeability and potential for CNS penetration [1]. This structural feature also reduces susceptibility to carboxamide hydrolysis by circulating amidases, which preferentially cleave primary amides over N-methyl secondary amides.

Kinase inhibitor SAR Hydrogen bonding Metabolic stability Indoline-2-carboxamide scaffold

Isopropoxy Substituent Increases Calculated logP by Approximately 0.7–1.0 Units Versus Methoxy Analog

The 4-isopropoxybenzoyl substituent on the target compound introduces a branched alkyl ether that increases lipophilicity compared to linear or smaller alkoxy analogs. SAR studies on related indole-7-carboxamide IKK2 inhibitors demonstrate that incremental increases in alkyl chain length or branching on the benzoyl ring lead to a calculated logP increase of approximately 0.7–1.0 log units between methoxy and isopropoxy substituents [1]. For the target compound, the isopropoxy group (C3H7O) relative to a methoxy group (CH3O) contributes an additional two methylene units, which is expected to elevate logP comparably. Elevated logP is associated with enhanced membrane permeability but may also increase CYP3A4-mediated oxidative metabolism, necessitating experimental determination of metabolic stability.

Lipophilicity Pharmacokinetics CYP450 metabolism LogP optimization

Indoline-2-Carboxamide Scaffold Is Associated with IKK2 Inhibition, with Benchmark pIC50 Values >7.0 Reported for Optimized Indole-7-Carboxamide Analogs

Multiple GlaxoSmithKline patents (US20090143372, US20080269291, US20120040958) describe indole carboxamide derivatives as IKK2 inhibitors, with preferred compounds exhibiting pIC50 values greater than 7.0 (IC50 < 100 nM) [1]. In a published optimization study of 3,5-disubstituted-indole-7-carboxamides, compound 24 achieved an IKKβ IC50 of 2.0 nM (pIC50 = 8.7) [2]. While the target compound is a 1-substituted indoline-2-carboxamide rather than an indole-7-carboxamide, the conserved carboxamide pharmacophore and benzoyl substitution pattern suggest potential IKK2 inhibitory activity. Direct IKK2 IC50 data for this specific compound are not available in the public domain; however, the structural homology with these patented IKK2 inhibitor scaffolds supports preferential selection for IKK2-targeted research over unrelated indoline-2-carboxamide derivatives (e.g., FAAH or sigma-1 receptor-targeted analogs).

IKK2 IKKβ NF-κB Kinase inhibition Inflammatory disease

Molecular Weight (338.4 g/mol) and Topological Polar Surface Area (~59 Ų) Position Compound Within Oral Bioavailability Space

With a molecular weight of 338.4 g/mol, one hydrogen bond donor (N-methylcarboxamide NH), three hydrogen bond acceptors, and a calculated topological polar surface area (TPSA) of approximately 59 Ų, 1-(4-isopropoxybenzoyl)-N-methylindoline-2-carboxamide satisfies all four Lipinski Rule of Five criteria for oral drug-likeness [1]. By comparison, the des-methyl analog (MW 324.4) also complies, but the N-methyl substitution and isopropoxy group provide additional vectors for modulating ADME properties. This balanced physicochemical profile is critical for lead-like compound libraries used in phenotypic screening, where compounds exceeding 500 g/mol or 5 HBDs are typically deprioritized .

Drug-likeness Oral bioavailability Lipinski Rule of Five ADME

High-Value Application Scenarios for 1-(4-Isopropoxybenzoyl)-N-methylindoline-2-carboxamide Based on Differentiated Evidence


IKK2/NF-κB Pathway Inhibitor Screening and Lead Identification

Given the compound's structural alignment with patented indole carboxamide IKK2 inhibitor scaffolds [1], it is suitable for incorporation into biochemical IKKβ enzymatic screens and cell-based NF-κB reporter gene assays. The N-methylcarboxamide and 4-isopropoxybenzoyl features provide SAR expansion vectors that are distinct from the extensively studied indole-7-carboxamide series, enabling exploration of alternative hinge-binding or allosteric interactions with the IKKβ active site [2]. Researchers focused on rheumatoid arthritis, asthma, or COPD models should prioritize this compound over indoline-2-carboxamides developed for unrelated targets (e.g., T. brucei protease inhibition or sigma-1 receptor binding). Performance Note: Direct IKK2 IC50 data for this specific compound are not publicly available; pilot biochemical profiling is recommended before committing to large-scale in vivo efficacy studies.

ADME and Physicochemical Property Profiling for Lead Optimization

The compound's favorable drug-likeness profile (MW 338.4, one HBD, TPSA ~59 Ų) and Rule of Five compliance [1] make it a suitable candidate for standardized ADME panel evaluation, including kinetic solubility, Caco-2 permeability, microsomal metabolic stability, and CYP450 inhibition assays. The isopropoxy substituent's impact on logP and metabolic susceptibility can be directly compared with the methoxy analog to establish quantitative SAR trends for alkoxy chain optimization. This compound serves as a key node within a matrix of indoline-2-carboxamide analogs for systematic ADME-SAR exploration, with the N-methyl group providing a crucial differentiation point for assessing metabolic soft spots.

Chemical Probe Development for IKKβ-Mediated Inflammatory Signaling

As an indoline-2-carboxamide that falls within the IKK2 inhibitor chemical space delineated by GSK's patent portfolio [1], this compound may serve as a starting point for developing cell-active chemical probes to interrogate IKKβ-dependent NF-κB signaling in macrophage, synoviocyte, or airway epithelial cell models. Its single HBD and moderate lipophilicity suggest potential for achieving intracellular target engagement without requiring extensive formulation optimization. Researchers seeking to differentiate IKK2-dependent from IKK2-independent inflammatory responses should use this compound in parallel with structurally distinct IKK2 inhibitors (e.g., BI-605906 or BMS-345541) to control for off-target effects.

Scaffold-Hopping Library Design for NF-κB Pathway Modulators

The 1-substituted indoline-2-carboxamide scaffold represents a scaffold-hopping opportunity relative to the indole-7-carboxamide IKK2 inhibitor chemotype [1]. The saturated indoline core (2,3-dihydroindole) introduces conformational flexibility absent in the planar indole system, potentially enabling distinct binding modes or selectivity profiles. Medicinal chemistry groups engaged in scaffold-hopping campaigns should incorporate this compound into focused libraries to assess whether the indoline-2-carboxamide scaffold can achieve comparable IKK2 potency with improved kinase selectivity relative to established indole-7-carboxamide lead compounds.

Quote Request

Request a Quote for 1-(4-isopropoxybenzoyl)-N-methylindoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.